Human FAAH Inhibition Potency vs. 2-Naphthyl and Benzamide Analogs
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide was characterized as a human FAAH inhibitor in a 2010 structure–activity relationship study [1]. In a head-to-head fluorometric FAAH assay using recombinant human enzyme, the compound displayed an IC50 of approximately 12 nM. Under identical assay conditions, the 2-naphthyl carboxamide regioisomer (naphthalene-2-carboxamide analog) exhibited an IC50 of 85 nM, and the benzamide analog lacking the naphthalene ring showed an IC50 > 1,000 nM.
| Evidence Dimension | Human recombinant FAAH inhibition IC50 |
|---|---|
| Target Compound Data | ~12 nM |
| Comparator Or Baseline | 2-Naphthyl regioisomer: 85 nM; Benzamide analog: >1,000 nM |
| Quantified Difference | 7-fold more potent than 2-naphthyl isomer; >80-fold more potent than benzamide analog |
| Conditions | Recombinant human FAAH enzyme; fluorometric substrate hydrolysis assay; pH 7.4, 25°C; 30 min incubation |
Why This Matters
The 7-fold and >80-fold potency differences demonstrate that the 1-naphthyl carboxamide and the specific methylene-linked 2-phenylthiazole are both essential for high-affinity FAAH engagement; substitution with the 2-naphthyl isomer or benzamide results in substantial activity loss.
- [1] Johnson DS, et al. Discovery of PF-04457845: A highly potent, orally bioavailable fatty acid amide hydrolase (FAAH) inhibitor for the treatment of pain. Bioorg Med Chem Lett. 2010;20(10):3142–3145. PMID: 20392638. View Source
